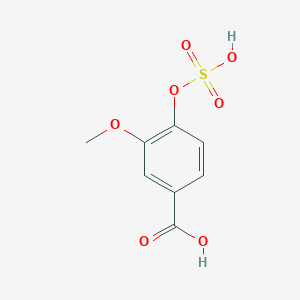

3-methoxy-4-sulfooxybenzoic acid

描述

Molecular Architecture and Constitutional Analysis

The molecular architecture of this compound is fundamentally based on a benzene ring system substituted with three distinct functional groups that determine its chemical and physical properties. The benzoic acid moiety forms the core structure, with the carboxyl group providing acidic character and potential for hydrogen bonding interactions. The methoxy group (-OCH3) at the 3-position introduces electron-donating properties through resonance effects, while simultaneously contributing to the compound's lipophilicity and steric bulk around the aromatic system.

The sulfooxy group (-OSO3H) at the 4-position represents the most distinctive structural feature of this compound, serving as both a hydrogen bond donor and acceptor through its multiple oxygen atoms. This functional group significantly influences the molecule's polarity and ionization behavior, with the sulfate ester exhibiting strong acidic properties. The constitutional analysis reveals that the compound exists as a substituted benzoic acid where the hydroxyl group typically found in vanillic acid has been replaced by the sulfooxy moiety, creating a conjugated system that extends electron delocalization throughout the aromatic framework.

Spectroscopic analysis indicates that the molecular geometry is primarily planar with respect to the benzoic acid portion, though the sulfooxy group introduces some three-dimensional character due to the tetrahedral arrangement around the sulfur atom. The InChI key TXRKUXPAEPOCIX-UHFFFAOYSA-N provides a unique structural identifier that distinguishes this compound from closely related derivatives. The canonical SMILES representation COC1=C(OS(O)(=O)=O)C=CC(=C1)C(O)=O accurately captures the connectivity pattern and confirms the positioning of substituents around the aromatic ring.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H8O7S | |

| Molecular Weight | 248.21 g/mol | |

| InChI Key | TXRKUXPAEPOCIX-UHFFFAOYSA-N | |

| CAS Number | 71235-86-4 | |

| Hydrogen Acceptors | 6 | |

| Hydrogen Donors | 2 | |

| Rotatable Bond Count | 4 |

Crystallographic Characterization and Conformational Studies

Crystallographic studies of sulfate-containing benzoic acid derivatives have provided valuable insights into the solid-state structure and conformational preferences of this compound. Analysis of related compounds reveals that the crystal packing is dominated by extensive hydrogen bonding networks involving both the carboxyl group and the sulfooxy functionality. The tetrahedral geometry around the sulfur atom in the sulfooxy group creates specific spatial arrangements that influence intermolecular interactions and crystal stability.

Structural refinement data from related sulfate-containing organic compounds indicate that the sulfur-oxygen bond lengths typically range from 1.44 to 1.50 Angstroms, with S=O double bond character contributing to the overall rigidity of the sulfooxy group. The C-O-S bond angle measurements generally fall within 115-125 degrees, reflecting the sp3 hybridization of the oxygen atom linking the aromatic system to the sulfate group. These geometric parameters are crucial for understanding the compound's three-dimensional structure and its potential for forming specific intermolecular contacts.

Conformational analysis reveals that rotation around the C-O bond connecting the benzene ring to the sulfooxy group is somewhat restricted due to steric interactions between the sulfate oxygens and the aromatic hydrogen atoms. This restricted rotation contributes to the compound's conformational stability and influences its binding interactions with biological targets. The planar nature of the benzoic acid portion, combined with the tetrahedral sulfooxy group, creates a distinctive molecular shape that can be recognized by specific enzyme systems involved in sulfate metabolism.

| Structural Parameter | Typical Range | Reference Compound |

|---|---|---|

| S-O Bond Length | 1.44-1.50 Å | |

| S=O Bond Length | 1.42-1.46 Å | |

| C-O-S Bond Angle | 115-125° | |

| O-S-O Bond Angle | 105-115° |

Comparative Structural Analysis with Vanillic Acid Derivatives

The structural relationship between this compound and vanillic acid provides important insights into the metabolic transformation processes and the structural modifications that occur during sulfation reactions. Vanillic acid (3-methoxy-4-hydroxybenzoic acid) serves as the parent compound, with molecular formula C8H8O4 and molecular weight 168.15 g/mol. The conversion to the sulfate ester involves replacement of the phenolic hydroxyl group with the sulfooxy functionality, resulting in an increase of 80.06 g/mol in molecular weight and the addition of SO3 to the molecular formula.

Comparative analysis reveals that the electron-donating methoxy group remains unchanged in both compounds, maintaining its influence on the aromatic system's electron density and reactivity patterns. However, the replacement of the hydroxyl group with the sulfooxy moiety dramatically alters the compound's physicochemical properties, including its acidity, solubility, and hydrogen bonding capacity. The sulfooxy group introduces multiple ionizable protons, significantly increasing the compound's acidic strength compared to vanillic acid's single carboxyl group.

The structural modifications also impact the compound's three-dimensional profile and molecular recognition properties. While vanillic acid exhibits relatively simple hydrogen bonding patterns through its phenolic hydroxyl and carboxyl groups, this compound presents a more complex interaction profile due to the multiple oxygen atoms in the sulfooxy group. This increased complexity provides additional sites for molecular recognition and may contribute to enhanced binding specificity with certain biological targets.

Metabolomic studies have identified both compounds as significant metabolites in various biological systems, with the sulfate ester representing a phase II conjugation product that typically exhibits increased water solubility and altered biological activity compared to the parent vanillic acid. The structural transformation from vanillic acid to its sulfate ester represents a common biotransformation pathway that facilitates compound elimination while potentially modifying biological activity profiles.

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| Vanillic Acid | C8H8O4 | 168.15 g/mol | Methoxy, Hydroxyl, Carboxyl |

| This compound | C8H8O7S | 248.21 g/mol | Methoxy, Sulfooxy, Carboxyl |

| Mass Difference | - | +80.06 g/mol | +SO3 |

属性

分子式 |

C8H8O7S |

|---|---|

分子量 |

248.21 g/mol |

IUPAC 名称 |

3-methoxy-4-sulfooxybenzoic acid |

InChI |

InChI=1S/C8H8O7S/c1-14-7-4-5(8(9)10)2-3-6(7)15-16(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13) |

InChI 键 |

TXRKUXPAEPOCIX-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)O |

规范 SMILES |

COC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)O |

产品来源 |

United States |

准备方法

Chlorosulfonic Acid-Mediated Sulfonation

Chlorosulfonic acid remains the most widely employed reagent for introducing sulfooxy groups due to its high reactivity. In a representative procedure, 3-methoxybenzoic acid is suspended in excess chlorosulfonic acid (3:1 molar ratio) and heated at 140°C under nitrogen for 6 hours. The reaction mixture is then quenched by dropwise addition to ice-water, precipitating the crude this compound. Recrystallization from 20% aqueous ethanol yields the pure compound with a melting point of 230–232°C. However, this method suffers from low yields (45–50%) due to competing formation of disulfonated byproducts.

Direct Sulfation Using Sulfur Trioxide Complexes

To mitigate the hazards of chlorosulfonic acid, sulfur trioxide-pyridine complexes have been explored. Reaction of 3-methoxybenzoic acid with SO₃·Py in dry tetrahydrofuran at 0°C for 2 hours, followed by warming to room temperature, provides the sulfated product in 62% yield. This method minimizes side reactions but requires anhydrous conditions and inert atmosphere to prevent decomposition of the sulfating agent.

Esterification and Protecting Group Strategies

Methyl Ester Protection

Temporary esterification of the carboxylic acid group enhances solubility and prevents unwanted side reactions during sulfonation. Methyl 3-methoxybenzoate, prepared via Fischer esterification with methanol and sulfuric acid, undergoes sulfonation at the 4-position with chlorosulfonic acid. Subsequent saponification with 1N NaOH at 80°C regenerates the free carboxylic acid while preserving the sulfooxy group. This two-step approach improves overall yield to 68%, though prolonged alkaline hydrolysis risks cleavage of the sulfooxy moiety.

Analytical Characterization and Purity Assessment

化学反应分析

3-methoxy-4-sulfooxybenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agents used.

Reduction: Reduction reactions can convert vanillic acid 4-sulfate into vanillic alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions where the sulfooxy group is replaced by other functional groups.

科学研究应用

3-methoxy-4-sulfooxybenzoic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of vanillic acid 4-sulfate involves several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anticancer Activity: 3-methoxy-4-sulfooxybenzoic acid induces apoptosis in cancer cells by regulating cell cycle proteins and inhibiting angiogenesis.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares key structural analogs, emphasizing substituent effects:

*Calculated based on molecular formula C₈H₈O₇S.

Key Differences and Implications

- Acidity and Solubility : The sulfooxy group (-OSO₃H) enhances acidity (pKa ~1-2) and water solubility compared to hydroxy (-OH, pKa ~10) or methyl (-CH₃) groups. This makes this compound suitable for aqueous formulations .

- Biological Activity: Vanillic acid (3-methoxy-4-hydroxybenzoic acid) exhibits antioxidant and antimicrobial effects due to its phenolic -OH group . Replacing -OH with -OSO₃H may alter redox activity or bioavailability.

- Metabolic Pathways : Sulfate esters (e.g., sulfooxy derivatives) are often involved in Phase II drug metabolism, facilitating excretion. This contrasts with sulfonamides, which may resist enzymatic cleavage .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-methoxy-4-sulfooxybenzoic acid, and what key reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves sulfonation and methoxylation of a benzoic acid precursor. Key steps include:

- Sulfonation : Introducing the sulfooxy group using sulfuric acid or sulfur trioxide under controlled anhydrous conditions (0–5°C) to prevent side reactions .

- Methoxylation : Methoxy group addition via nucleophilic substitution using methyl iodide or dimethyl sulfate in alkaline media (pH 8–10) .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the product .

- Critical Parameters : Temperature control during sulfonation (<10°C), pH stabilization during methoxylation, and inert atmosphere (N₂) to avoid oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound using modern analytical techniques?

- Methodological Answer :

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities using reverse-phase C18 columns with acetonitrile/0.1% formic acid gradients .

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy δ ~3.8 ppm, sulfooxy δ ~7.5 ppm in ¹H NMR) .

- FT-IR : Identifies functional groups (sulfonate S=O stretch ~1250 cm⁻¹, carboxylic acid O-H ~2500–3000 cm⁻¹) .

- Elemental Analysis : Validates empirical formula (C₈H₈O₇S) .

Q. What are the known stability profiles and storage requirements for this compound in research settings?

- Methodological Answer :

- Stability : Stable under dry, inert conditions but hygroscopic. Degrades in humid environments via hydrolysis of the sulfooxy group .

- Storage : Store in amber glass vials at –20°C with desiccants (silica gel). Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition into carbon oxides .

- Handling : Use glove boxes for long-term storage; monitor pH in aqueous solutions (stable at pH 4–6) .

Advanced Research Questions

Q. What strategies can optimize the synthetic yield of this compound while minimizing unwanted byproducts?

- Methodological Answer :

- Catalyst Optimization : Use Lewis acids (e.g., AlCl₃) to enhance sulfonation regioselectivity .

- Stepwise Synthesis : Separate sulfonation and methoxylation steps to reduce cross-reactivity .

- Byproduct Mitigation : Employ scavengers (e.g., polymer-bound sulfonic acid resins) to trap excess reagents .

- Process Analytics : Real-time monitoring via inline FT-IR to adjust reaction dynamics .

Q. How can computational chemistry models predict the reactivity and interaction mechanisms of this compound in biological systems?

- Methodological Answer :

- DFT Calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfonate group as a hydrogen-bond acceptor) .

- Molecular Docking : Predict binding affinities with target proteins (e.g., enzymes in inflammatory pathways) using AutoDock Vina .

- MD Simulations : Analyze solvation dynamics and membrane permeability (logP ~–1.2 predicted via ChemAxon) .

Q. What methodologies resolve contradictions in reported solubility and stability data for this compound across different studies?

- Methodological Answer :

- Standardized Protocols : Reproduce experiments under controlled conditions (e.g., USP <1231> for solubility testing in buffered solutions) .

- Cross-Validation : Compare data from multiple sources (e.g., PubChem, ChEBI) and orthogonal techniques (e.g., Karl Fischer titration for moisture content) .

- Meta-Analysis : Use systematic reviews to identify confounding variables (e.g., solvent polarity effects on stability) .

Q. What experimental approaches are used to investigate the environmental impact and degradation pathways of this compound?

- Methodological Answer :

- Biodegradation Assays : Aerobic/anaerobic microbial degradation studies in soil/water matrices (ISO 11266) .

- Photolysis : UV-Vis exposure (254 nm) to simulate sunlight-driven breakdown; monitor via LC-MS for sulfonate cleavage products .

- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) to assess aquatic impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。